Tambulin
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Overview
Description
Tambulin is a member of the class of flavonols that is flavonol substituted by an additional hydroxy group at position 5 and methoxy groups at positions 7, 8 and 4' respectively. It has a role as a plant metabolite. It is a trimethoxyflavone, a member of flavonols and a dihydroxyflavone. It derives from a flavonol.
Scientific Research Applications
Anti-Aging and Anti-Parkinsonian Effects
Tambulin, a natural flavonol isolated from the fruits of Zanthoxyllum armatum, has been shown to promote longevity and stress tolerance in Caenorhabditis elegans. This compound enhances lifespan, mitigates aging biomarkers, and upregulates mRNA expression of ROS scavenging genes. Specifically, it upregulates genes like sod-1, sod-3, and ctl-2, indicating involvement of the insulin signaling pathway in its longevity-promoting effects. This compound's potential in alleviating Parkinson's disease manifestations is also notable, with reduced α-synuclein levels and improved locomotory behavior observed in treated worms (Pandey et al., 2019).
Anticancer Properties
In the context of lung squamous cell carcinoma (LSCC), this compound has demonstrated significant therapeutic effects. It inhibits cell proliferation and promotes apoptosis in LSCC cell lines. The mechanism appears to involve the downregulation of histone deacetylase 1 (HDAC1) and modulation of the Bcl-2/caspase signaling pathway. Furthermore, this compound has been found to enhance the sensitivity of LSCC to cisplatin, suggesting a potential role in combination therapy (Wang, Liu, & Zhao, 2020).
Properties
CAS No. |
571-72-2 |
---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-15(21)14(20)13-11(19)8-12(23-2)17(24-3)18(13)25-16/h4-8,19,21H,1-3H3 |
InChI Key |
KAPZSMYEZDLAFB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
Synonyms |
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl) chromen-4-one tambulin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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